3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride
Description
Properties
IUPAC Name |
3-ethoxy-5-oxaspiro[3.4]octan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-11-8-6-7(10)9(8)4-3-5-12-9;/h7-8H,2-6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXDENNRAMRJHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCCO2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461704-62-0 | |
| Record name | 5-Oxaspiro[3.4]octan-1-amine, 3-ethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461704-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
General Synthesis Approach
The synthesis of 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine typically involves multiple steps, often requiring specific reagents and conditions. Commonly used reagents include sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These conditions facilitate the formation of the spirocyclic framework and the incorporation of the ethoxy group.
Chemical Conditions and Reagents
| Reagent/Condition | Role in Synthesis |
|---|---|
| Sodium Hydride | Strong base for deprotonation and alkylation reactions |
| Potassium tert-butoxide | Base for facilitating nucleophilic reactions |
| Dimethylformamide (DMF) | Polar aprotic solvent for facilitating reactions |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic solvent for facilitating reactions |
| Ethyl Halides/Sulfonates | Alkylating agents for introducing ethoxy group |
| Reducing Agents (e.g., NaBH4) | For reductive amination reactions |
Research Findings and Challenges
Research into the synthesis of 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride is limited, and detailed studies are needed to optimize the synthesis conditions. Challenges include the formation of the spirocyclic structure and the control of stereochemistry during the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and molecular features of 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride and its analogs:
Key Comparative Findings
a) Spirocyclic vs. Bicyclic Systems
- The 5-oxa ring introduces polarity, which may enhance solubility relative to purely hydrocarbon frameworks.
- Bicyclic Systems : Bicyclo[2.2.2]octan-1-amine derivatives (e.g., EXP 561) exhibit high rigidity but lack the oxygen heteroatom, reducing solubility. EXP 561 showed preclinical antidepressant efficacy but failed in clinical trials, highlighting the unpredictability of CNS drug translation .
b) Substituent Effects
- Ethoxy vs. However, this could also accelerate metabolism via cytochrome P450 enzymes.
- Phenyl Substituents : EXP 561’s phenyl group enhances aromatic interactions with CNS targets but may contribute to off-target effects or rapid clearance .
c) Pharmacological Implications
- Metabolic Stability : Spirocyclic amines are less prone to oxidative metabolism than bicyclic analogs due to reduced flexibility, as seen in drugs like maprotiline (a tetracyclic antidepressant with a rigid scaffold) .
- Clinical Translation : The failure of EXP 561 underscores the need for cautious optimism; spirocyclic derivatives may offer better preclinical-clinical correlation due to optimized pharmacokinetics .
Biological Activity
3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride is a compound with significant potential in various biological applications. Its unique structural properties and interactions with biological systems have garnered attention in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : 207.7 g/mol
- CAS Number : 1461704-62-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. This compound may modulate various biological pathways, leading to therapeutic effects.
Potential Mechanisms Include:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing synaptic transmission and potentially exhibiting psychoactive properties.
- Enzyme Modulation : It could inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Investigated for potential antibacterial and antifungal properties. |
| Antimalarial | Analogous compounds have shown activity against Plasmodium falciparum. |
| Neuroprotective Effects | Potential protective effects on neuronal cells, possibly through antioxidant mechanisms. |
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study focused on the synthesis of related spirocyclic compounds demonstrated that modifications to the spiro structure can enhance antimicrobial efficacy. The results indicated moderate activity against Gram-positive bacteria, suggesting a pathway for further exploration in antibiotic development .
- Antimalarial Research :
- Neuroprotective Studies :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine | Moderate antimicrobial, potential neuroprotective | Unique spiro structure enhances activity |
| 5-Oxaspiro[3.4]octan-1-amine hydrochloride | Limited antimicrobial activity | Lacks ethoxy group, reducing efficacy |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride, and what key reagents are involved?
- Methodological Answer : The synthesis typically involves constructing the spirocyclic core via intramolecular cyclization. For example, a bicyclo[3.4]octane scaffold can be formed using alkylation or ring-closing metathesis. The ethoxy group is introduced via nucleophilic substitution (e.g., using ethyl bromide and a base like NaH) on a hydroxylated intermediate. Reduction of a nitrile or imine intermediate (e.g., using LiAlH₄ or NaBH₄) followed by HCl treatment yields the hydrochloride salt . Critical reagents include oxidizing agents (KMnO₄ for ketone formation) and reducing agents (NaBH₄ for amine generation).
Q. How can the purity and identity of this compound be validated?
- Methodological Answer : Analytical techniques include:
- HPLC-MS : To confirm molecular weight and detect impurities (e.g., column: C18, mobile phase: acetonitrile/water with 0.1% formic acid).
- ¹H/¹³C NMR : To verify structural integrity (e.g., characteristic sp³ hybridized carbons in the spiro ring at ~40–60 ppm in ¹³C NMR) .
- Elemental Analysis : To validate stoichiometry (e.g., Cl⁻ content via ion chromatography).
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the ethoxy group or amine oxidation. Stability studies (e.g., accelerated degradation at 40°C/75% RH for 4 weeks) should monitor purity via HPLC .
Advanced Research Questions
Q. How can reaction yields be optimized for spirocyclic amine synthesis, and what factors influence stereochemical outcomes?
- Methodological Answer :
- Catalyst Screening : Use chiral catalysts (e.g., Ru-based for asymmetric cyclization) to control stereochemistry.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity for ethoxy substitution.
- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., axial vs. equatorial amine orientation).
- Byproduct Analysis : Monitor intermediates via in-situ IR or LC-MS to adjust reaction time/temperature .
Q. How do structural modifications (e.g., substituents on the spiro ring) affect biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., replacing ethoxy with methoxy or cyclopropoxy) and evaluate receptor binding (e.g., GPCR assays).
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins.
- In Vitro Assays : Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) to prioritize lead compounds .
Q. How can conflicting spectral data (e.g., NMR shifts) from different studies be resolved?
- Methodological Answer :
- Referencing Standards : Compare with authenticated spirocyclic compounds (e.g., bicyclo[2.2.2]octane derivatives in ).
- Solvent/Temperature Calibration : Ensure NMR data are acquired under identical conditions (e.g., DMSO-d⁶ at 25°C).
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons .
Q. What strategies mitigate decomposition during long-term biological assays?
- Methodological Answer :
- Buffered Solutions : Use phosphate buffer (pH 7.4) to stabilize the hydrochloride salt.
- Antioxidants : Add 0.1% ascorbic acid to prevent amine oxidation.
- Lyophilization : Freeze-dry the compound and reconstitute in assay media immediately before use .
Data Analysis and Experimental Design
Q. How can researchers design dose-response studies to account for the compound’s solubility limitations?
- Methodological Answer :
- Solubility Screening : Test in DMSO/PBS mixtures (≤1% DMSO) using nephelometry.
- Vehicle Controls : Include DMSO-only groups to isolate solvent effects.
- Cohort Stratification : Use staggered dosing (e.g., 0.1–100 µM) with triplicate measurements to ensure statistical power .
Q. What statistical methods are appropriate for analyzing contradictory results in receptor binding assays?
- Methodological Answer :
- ANOVA with Post Hoc Tests : Compare means across multiple assays (e.g., Tukey’s HSD for pairwise differences).
- Meta-Analysis : Pool data from independent studies using random-effects models to assess heterogeneity.
- Bland-Altman Plots : Visualize agreement between assay platforms (e.g., radioligand vs. fluorescence-based) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
